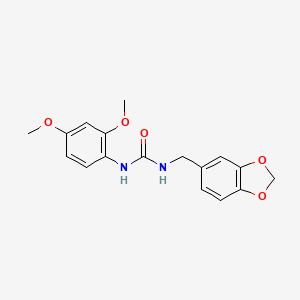

![molecular formula C22H22BrFN2O2 B4627576 4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4627576.png)

4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one

Overview

Description

The compound is a chemically synthesized molecule that is part of a class of compounds known for their potential therapeutic applications. It features a complex structure with a chromen-2-one base, a bromo-fluorobenzyl group, and a piperazine ring. This molecular architecture is indicative of the compound's potential for interacting with biological targets through various mechanisms of action.

Synthesis Analysis

The synthesis of related compounds, such as cerebral vasodilators and benzylpiperazine derivatives, involves multi-step chemical processes including reactions like bromination, carboxylation, and reductive amination. These processes highlight the complexity and specificity required in synthesizing such compounds to achieve high purity and yield. For instance, the synthesis of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, a cerebral vasodilator, demonstrates the intricate steps and conditions necessary for the formation of these compounds, including the use of carbon-14 labeling for metabolic fate investigations (Satomi et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest often exhibits specific conformations that are crucial for their biological activity. For example, the conformation and crystal structure analysis of related benzylpiperazine derivatives reveal how molecular geometry, including angles and dihedral configurations, plays a significant role in their chemical behavior and interaction with biological targets (Chen et al., 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions that are essential for their biological function and therapeutic potential. Their reactivity, including the ability to undergo transformations such as N-dealkylation and O-demethylation, is a key aspect of their pharmacological profile, affecting their metabolism and mode of action within biological systems (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application and effectiveness. These characteristics influence the compound's stability, formulation, and delivery in potential therapeutic applications. The crystalline structure and intermolecular interactions of related compounds have been extensively studied to understand their physical behavior and optimize their pharmaceutical properties (Mahesha et al., 2019).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability under various conditions, and interaction with other molecules, is essential for the development of these compounds as therapeutic agents. These properties are determined by the compound's molecular structure and are critical for its biological activity and potential side effects. Studies on related compounds offer insights into their chemical behavior, providing a foundation for further research and development (Zhang et al., 2011).

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of related compounds, demonstrating various chemical properties and potential applications. For example, studies have synthesized new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, highlighting their spectral, electrochemical, and magnetic properties. This research lays the groundwork for understanding the chemical behaviors and potential applications of similar compounds in various fields, including materials science and catalysis (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Anti-proliferative Properties

Another significant area of application is in the development of anti-cancer agents. Benzochromene derivatives have been studied for their anti-proliferative properties against cancer cell lines, with research showing that these compounds can induce apoptosis and affect gene expression related to cancer cell survival. This suggests potential therapeutic applications for compounds structurally related to 4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one in the treatment of cancer (Hanifeh Ahagh et al., 2019).

Potential Atypical Antipsychotics

Compounds structurally similar to the subject chemical have also been identified as potential atypical antipsychotics. Research focused on derivatives of piperazine and piperidine showed promise in inhibiting behaviors associated with psychosis in animal models, suggesting that 4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one could have applications in developing new treatments for psychiatric disorders (Bolós et al., 1996).

Molecular Docking and Bioactivity

Further applications include molecular docking and bioactivity studies. For instance, research involving phenolic Mannich bases with piperazines demonstrated significant bioactivities, including cytotoxic and anti-cancer effects, as well as carbonic anhydrase inhibitory effects. These findings suggest that compounds like 4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one could be valuable in designing drugs with specific biological activities (Gul et al., 2019).

Fluorophore Applications

Lastly, the unique fluorescence properties of related compounds, such as 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, which exhibits strong fluorescence in protic solvents, indicate potential applications in developing new fluorogenic sensors and imaging agents. This highlights the versatility of 4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one and structurally related compounds in scientific research and technological applications (Uchiyama et al., 2006).

properties

IUPAC Name |

4-[[4-[(4-bromo-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrFN2O2/c1-15-2-5-19-17(11-22(27)28-21(19)10-15)14-26-8-6-25(7-9-26)13-16-3-4-18(23)12-20(16)24/h2-5,10-12H,6-9,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKIWYDHUXICBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=C(C=C(C=C4)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(4-bromo-2-fluorobenzyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4627497.png)

![6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4627524.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4627534.png)

![8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627539.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4627541.png)

![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4627548.png)

![3-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4627556.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4627567.png)

![N-allyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4627569.png)

![diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4627585.png)